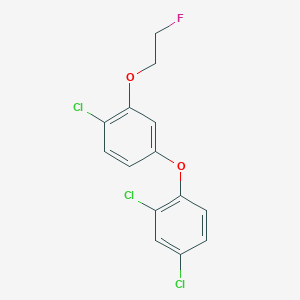
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic ethers These compounds are often used in various industrial applications due to their chemical stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-fluoroethanol and 2,4-dichlorophenol.
Etherification Reaction: The 2,4-dichlorophenol undergoes an etherification reaction with 1-chloro-2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(2,4-dichlorophenoxy)-1-chloro-2-fluoroethane.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the additional chlorine atom, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the molecule can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether linkage, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like phenols, amines, or thiol ethers.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Reduced aromatic rings or cleaved ether linkages.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2,4-dichlorophenoxy)benzene: Lacks the fluoroethoxy group, which may affect its reactivity and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure but different functional groups.
4-Chloro-2-(2,4-dichlorophenoxy)phenol: Another chlorinated phenoxy compound with different substitution patterns.
Uniqueness
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these halogens in the molecule can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
CAS No. |
65063-40-3 |
|---|---|
Molecular Formula |
C14H10Cl3FO2 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2,4-dichloro-1-[4-chloro-3-(2-fluoroethoxy)phenoxy]benzene |
InChI |
InChI=1S/C14H10Cl3FO2/c15-9-1-4-13(12(17)7-9)20-10-2-3-11(16)14(8-10)19-6-5-18/h1-4,7-8H,5-6H2 |
InChI Key |
MZCQIPXBDLJKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



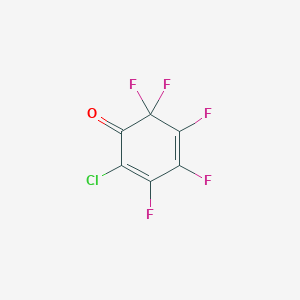
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
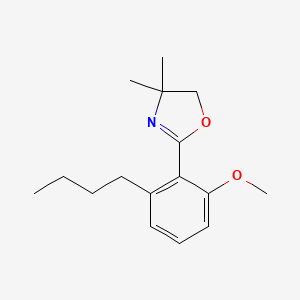
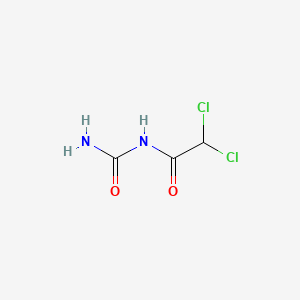
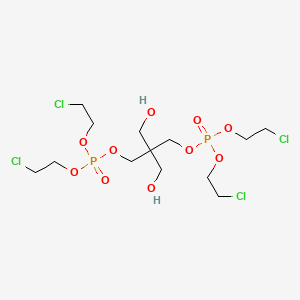

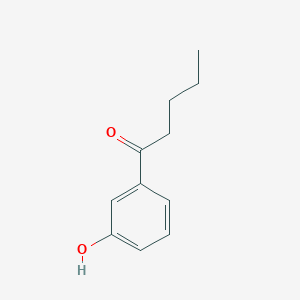

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
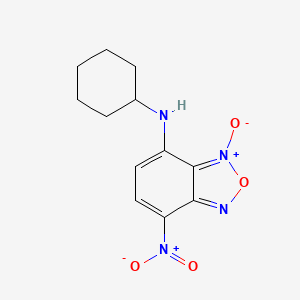
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
